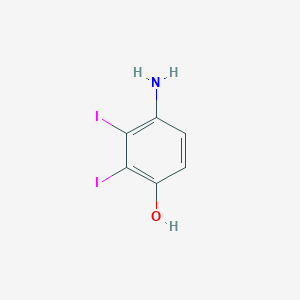

4-Amino-2,3-diiodophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5I2NO |

|---|---|

Molecular Weight |

360.92 g/mol |

IUPAC Name |

4-amino-2,3-diiodophenol |

InChI |

InChI=1S/C6H5I2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |

InChI Key |

HTOLBXPBIASOQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)I)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Amino-2,3-diiodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for 4-Amino-2,3-diiodophenol, a specialized aromatic compound. Due to the limited availability of direct synthetic protocols in the current literature, this document presents a theoretical multi-step approach based on established chemical transformations and analogous reactions reported for similar halogenated aminophenols. The proposed synthesis involves the preparation of a key intermediate, 2,3-diiodophenol, followed by an azo coupling reaction and subsequent reduction to yield the target molecule. This guide provides detailed, albeit theoretical, experimental protocols for each step, quantitative data from analogous reactions, and visualizations of the chemical pathway to aid researchers in the potential synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a three-step process, analogous to the synthesis of 4-amino-2,3-dichlorophenol. The logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the proposed synthesis.

The overall chemical transformation is outlined in the following reaction scheme:

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,3-diiodophenol

Disclaimer: Direct experimental data for 4-Amino-2,3-diiodophenol is scarce in publicly available literature. This guide provides a comprehensive overview based on the properties of structurally similar compounds, including 4-amino-2-iodophenol, 4-amino-2,6-diiodophenol, and 4-amino-2,3-dichlorophenol. All data for the target compound should be considered predictive or inferred unless explicitly stated otherwise.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the chemical properties, potential synthesis, and safety considerations for this compound.

Core Chemical Properties

The fundamental chemical properties of this compound can be predicted based on its structure. The molecular formula is C₆H₅I₂NO, and the molecular weight is approximately 360.92 g/mol . Due to the presence of iodine atoms and the phenolic and amino functional groups, this compound is expected to be a solid at room temperature with a relatively high melting point and limited solubility in water.

Comparative Data of Analogous Compounds

To provide a quantitative understanding, the following table summarizes the available data for structurally related molecules. This comparative approach allows for an estimation of the properties of this compound.

| Property | 4-Amino-2-iodophenol | 4-Amino-2,3-dichlorophenol | 4-Aminophenol |

| CAS Number | 89640-51-7[1][2][3] | 39183-17-0[4][5][6] | 123-30-8[7][8][9] |

| Molecular Formula | C₆H₆INO[1][3] | C₆H₅Cl₂NO[4][10] | C₆H₇NO[9] |

| Molecular Weight | 235.02 g/mol [1][2][3] | 178.01 g/mol [4] | 109.13 g/mol [9] |

| Melting Point | 110-120 °C (subl.) | ~120-123 °C[10] | 188 °C[8] |

| Boiling Point | Not available | Not available | 284 °C[7][8] |

| Solubility | Not available | Soluble in alcohol and ketone; slightly soluble in acid and alkali; insoluble in water.[10] | Slightly soluble in water and ethanol; insoluble in benzene and chloroform.[7] |

| Appearance | Powder | White to light yellow solid.[10] | White or light yellow-brown crystals. |

Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthetic pathway could involve the following steps:

-

Protection of the amino group: The amino group of 4-aminophenol would likely be protected, for example, through acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (Acetaminophen). This prevents unwanted side reactions during the iodination step.

-

Iodination: The protected intermediate would then be subjected to iodination. A common method for the iodination of phenols is the use of iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid) in a suitable solvent like acetic acid or an alcohol. Controlling the stoichiometry and reaction conditions would be crucial to achieve di-iodination at the desired positions.

-

Deprotection: Following the iodination, the protecting group would be removed. For an acetyl group, this is typically achieved by acid or base hydrolysis to yield the final product, this compound.

The workflow for this hypothetical synthesis is illustrated in the diagram below.

Caption: Hypothetical synthesis of this compound.

Spectroscopic Analysis

Predicting the exact spectral data (NMR, IR, MS) for this compound requires computational modeling or experimental analysis. However, key features can be anticipated based on its structure:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the amino, hydroxyl, and iodo substituents. Signals for the amine and hydroxyl protons would also be present, though their positions could be broad and solvent-dependent.

-

¹³C NMR: The carbon spectrum would display six signals for the aromatic carbons, with the carbons bonded to the electronegative iodine, oxygen, and nitrogen atoms shifted downfield.

-

IR Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), as well as C-N, C-O, and C-I stretching vibrations and aromatic C-H and C=C bands at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be influenced by the presence of two iodine atoms.

Safety and Handling

Detailed toxicology and safety data for this compound are not available. However, based on the data for analogous compounds like 4-amino-2-iodophenol and other halogenated aminophenols, it should be handled with care. The following general precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[11]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

The safety data for related compounds suggests potential hazards such as skin and eye irritation.[11]

Signaling Pathways and Biological Activity

The biological role of this compound has not been characterized. However, substituted phenols and anilines are common scaffolds in medicinal chemistry. For instance, 4-aminophenol is a key intermediate in the synthesis of paracetamol.[7] Halogenated phenols are also known to exhibit a range of biological activities. Any investigation into the biological effects of this compound would likely begin with screening against various enzymes and receptors.

The logical relationship between this compound and its better-characterized analogs is depicted in the following diagram.

Caption: Structural relationships of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Amino-2-iodophenol - [sigmaaldrich.com]

- 3. 4-Amino-2-iodophenol | C6H6INO | CID 13774763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 39183-17-0|4-Amino-2,3-dichlorophenol|BLD Pharm [bldpharm.com]

- 6. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]

- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4-Aminophenol — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structure Elucidation of 4-Amino-2,3-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the structure elucidation of 4-Amino-2,3-diiodophenol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust methodology based on predicted spectroscopic data, established analytical techniques, and plausible synthetic routes derived from analogous compounds.

Proposed Synthesis of this compound

A potential synthetic pathway for this compound commences with a commercially available precursor, 4-aminophenol. The synthesis involves a two-step process: protection of the reactive amino group, followed by regioselective iodination, and subsequent deprotection.

An acetyl group is a suitable choice for protecting the amine, forming 4-acetamidophenol. This intermediate can then be subjected to iodination. The iodination of phenols can be achieved using various reagents, and a method employing an amine-iodine complex could provide the desired di-iodinated product.[1] The final step involves the removal of the acetyl protecting group to yield the target compound.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals, one for each of the unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached functional groups (-OH, -NH₂, -I).

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-5 | 6.8 - 7.2 |

| H-6 | 6.5 - 6.9 |

| -NH₂ | 3.5 - 4.5 (broad) |

| -OH | 4.5 - 5.5 (broad) |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 145 - 155 |

| C-2 (C-I) | 80 - 90 |

| C-3 (C-I) | 85 - 95 |

| C-4 (C-NH₂) | 135 - 145 |

| C-5 | 115 - 125 |

| C-6 | 110 - 120 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Predicted FT-IR Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (phenol) | 3200 - 3600 (broad)[2] |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine)[3] |

| Aromatic C-H stretch | 3000 - 3100 |

| N-H bend (primary amine) | 1580 - 1650[3] |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch (aromatic amine) | 1250 - 1335[3] |

| C-O stretch (phenol) | 1180 - 1260 |

| C-I stretch | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| Molecular Ion [M]⁺ | 360.87 |

| [M-I]⁺ | 233.97 |

| [M-2I]⁺ | 107.07 |

The fragmentation of halogenated phenols often involves the loss of halogen atoms.[4][5] For this compound, the sequential loss of the two iodine atoms would be a prominent fragmentation pathway.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and analysis of this compound.

Synthesis Protocol: Iodination of 4-Acetamidophenol

-

Dissolution: Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous methanol.

-

Reagent Addition: Add a solution of iodine and potassium iodide in water to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Subject the purified 4-acetamido-2,3-diiodophenol to acidic hydrolysis to remove the acetyl group and obtain this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[7] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[8]

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the appropriate concentration for the instrument.[9]

-

Injection: Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.[10]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structure Elucidation Workflow

The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and complete structure elucidation of this compound. By following the outlined synthetic and analytical protocols, researchers can effectively produce and characterize this compound. The integration of data from NMR, FT-IR, and Mass Spectrometry, as depicted in the workflow, is crucial for unambiguous structure confirmation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel halogenated aromatic compounds for potential applications in drug discovery and development.

References

- 1. scielo.br [scielo.br]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for 4-Amino-2,3-diiodophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the available spectroscopic data for the compound 4-Amino-2,3-diiodophenol. A comprehensive search of scientific literature and chemical databases has been conducted to collate information on its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics. This guide also aims to provide detailed experimental protocols for the acquisition of such data.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminophenol core with two iodine substituents, suggests unique electronic and steric properties that warrant detailed spectroscopic characterization for unequivocal identification and for understanding its chemical behavior. This technical guide serves as a central repository for the spectroscopic data and analytical methodologies related to this compound.

Spectroscopic Data Summary

A thorough search for experimental spectroscopic data for this compound has revealed a notable absence of publicly available information. No peer-reviewed articles or database entries containing ¹H NMR, ¹³C NMR, mass spectrometry, IR, or UV-Vis data for this specific molecule could be identified.

While data exists for structurally related compounds such as 4-aminophenol, 4-amino-2-iodophenol, and 4-amino-2,3-dichlorophenol, direct extrapolation of this data to predict the precise spectral characteristics of this compound would be speculative and is therefore not included in this guide.

Predicted Spectroscopic Characteristics (Theoretical)

In the absence of experimental data, theoretical predictions can provide an estimation of the expected spectroscopic features of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The two aromatic protons would likely appear as doublets in the region of 6.5-7.5 ppm, with their chemical shifts and coupling constants influenced by the electronic effects of the amino, hydroxyl, and iodo substituents. The chemical shifts of the -NH₂ and -OH protons would be highly dependent on the solvent and concentration and would likely appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six signals corresponding to the six carbon atoms of the benzene ring. The carbons bearing the iodine atoms are expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The chemical shifts of the other carbon atoms will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the iodine atoms.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms, as well as fragmentation of the aminophenol ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent is expected to show absorption maxima characteristic of a substituted aminophenol. The positions of these maxima will be influenced by the iodo substituents, which may cause a bathochromic (red) shift compared to the parent 4-aminophenol.

Experimental Protocols

As no experimental data has been reported, this section outlines general methodologies that could be employed for the spectroscopic characterization of this compound once it is synthesized.

General Synthesis Workflow

A potential synthetic route to this compound could involve the direct iodination of 4-aminophenol. However, controlling the regioselectivity to obtain the desired 2,3-diiodo isomer would be a significant challenge. A more controlled approach might involve a multi-step synthesis starting from a pre-functionalized benzene ring.

Caption: A generalized workflow for the synthesis and characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).

-

Mass Analysis: Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's properties.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

There is currently a significant gap in the scientific literature regarding the experimental spectroscopic data for this compound. This guide highlights the need for the synthesis and thorough characterization of this compound. The provided theoretical predictions and general experimental protocols offer a framework for researchers who undertake this task. The availability of comprehensive spectroscopic data will be crucial for its potential applications in various fields of chemical and biological research.

An In-depth Technical Guide to the Synthesis of 4-Amino-2,3-diiodophenol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-2,3-diiodophenol, a valuable intermediate in pharmaceutical and chemical research. Due to the absence of a direct, one-step synthesis in surveyed literature, this document outlines a plausible and chemically sound multi-step approach, detailing the necessary starting materials, key reactions, and generalized experimental protocols.

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2,3-diiodophenol. This strategy involves:

-

Nitration: The regioselective introduction of a nitro group at the para-position of the hydroxyl group of 2,3-diiodophenol to yield 4-nitro-2,3-diiodophenol.

-

Reduction: The subsequent selective reduction of the nitro group to an amino group to afford the final product, this compound.

This pathway is advantageous as it utilizes a readily available starting material and employs well-established chemical transformations. An alternative, though less direct, route could involve the diazotization of 2,3-diiodoaniline followed by hydrolysis, which also necessitates the synthesis of the di-iodinated aniline precursor.

Detailed Synthetic Pathways and Starting Materials

The primary proposed synthetic route is visualized in the workflow diagram below, followed by a detailed breakdown of each step.

Figure 1: Proposed synthetic pathways for this compound.

Starting Material: 2,3-Diiodophenol

The key precursor for the primary synthetic route is 2,3-diiodophenol. While commercially available, its synthesis can be achieved from precursors like 2,3-diiodoaniline through diazotization followed by hydrolysis.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Suppliers |

| 2,3-Diiodophenol | 408340-16-9 | C₆H₄I₂O | 345.90 | Available from various chemical suppliers. |

| 2,3-Diiodoaniline | 118427-09-1 | C₆H₅I₂N | 344.92 | Available from various chemical suppliers. |

Table 1: Primary Starting Materials and their Properties.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the proposed synthesis of this compound.

Step 1: Nitration of 2,3-Diiodophenol to 4-Nitro-2,3-diiodophenol

The selective nitration of phenols is a well-established reaction, though the presence of two iodine atoms can influence the regioselectivity. The hydroxyl group is a strong ortho-, para-director. Since the ortho-positions (relative to the hydroxyl group) are blocked by iodine atoms, the nitration is expected to occur predominantly at the para-position.

General Protocol:

A solution of 2,3-diiodophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) is cooled in an ice bath.[1] A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side product formation.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The crude 4-nitro-2,3-diiodophenol is then collected by filtration, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent like toluene.[3]

| Parameter | Condition |

| Starting Material | 2,3-Diiodophenol |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid (or other nitrating agents like NaNO₃ with an acidic catalyst)[1] |

| Solvent | Glacial Acetic Acid or Dichloromethane |

| Temperature | 0 - 5 °C |

| Reaction Time | Typically 1-3 hours (monitored by TLC) |

| Work-up | Quenching with ice-water, filtration, washing with water |

| Purification | Recrystallization (e.g., from toluene) |

| Expected Yield | Moderate to high (specific data for this substrate is not readily available in the literature) |

Table 2: Generalized Reaction Conditions for the Nitration of 2,3-Diiodophenol.

Figure 2: Workflow for the nitration of 2,3-diiodophenol.

Step 2: Reduction of 4-Nitro-2,3-diiodophenol to this compound

The reduction of the nitro group to an amine can be achieved using various methods. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without causing de-iodination.

Common Reduction Methods:

-

Metal/Acid Reduction: A widely used and cost-effective method involves the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid.[4]

-

Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[3] It is generally a clean and efficient method, but care must be taken to control the reaction conditions to prevent dehalogenation.

-

Sodium Borohydride: In some cases, sodium borohydride in the presence of a catalyst can be used for the reduction of nitroarenes.[3]

General Protocol (using Iron/HCl):

4-Nitro-2,3-diiodophenol is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added to the suspension. The mixture is then heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and filtered to remove the iron and iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

| Parameter | Condition (Fe/HCl) | Condition (Catalytic Hydrogenation) |

| Starting Material | 4-Nitro-2,3-diiodophenol | 4-Nitro-2,3-diiodophenol |

| Reagents | Iron powder, Hydrochloric acid | H₂, Pd/C or Raney Nickel |

| Solvent | Ethanol/Water | Methanol or Ethanol |

| Temperature | Reflux | Room temperature to 50 °C |

| Pressure | Atmospheric | 1 atm to slightly elevated |

| Reaction Time | 2-6 hours (monitored by TLC) | 1-4 hours (monitored by TLC) |

| Work-up | Filtration, neutralization | Filtration of catalyst, solvent evaporation |

| Purification | Recrystallization | Recrystallization |

| Expected Yield | Generally high (specific data for this substrate is not readily available) | Generally high (specific data for this substrate is not readily available) |

Table 3: Generalized Reaction Conditions for the Reduction of 4-Nitro-2,3-diiodophenol.

Figure 3: Workflow for the reduction of 4-nitro-2,3-diiodophenol.

Conclusion

While a direct, one-pot synthesis for this compound is not prominently featured in the surveyed scientific literature, a robust and logical two-step synthetic route commencing from 2,3-diiodophenol is proposed. This pathway, involving regioselective nitration followed by selective reduction, utilizes standard and well-understood organic transformations. The detailed methodologies and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions for these specific substrates may be required to maximize yields and purity.

References

- 1. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stmarys-ca.edu [stmarys-ca.edu]

- 3. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]

- 4. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Diiodinated Aminophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of diiodinated aminophenols. These compounds, characterized by an aminophenol core substituted with two iodine atoms, have emerged as versatile scaffolds in medicinal chemistry and molecular imaging. This document details their potential in anticancer therapy, as precursors for radiopharmaceuticals, and their role as modulators of key signaling pathways.

Synthesis of Diiodinated Aminophenols

The introduction of two iodine atoms onto the aminophenol ring is a critical step in harnessing the potential of these molecules. A common synthetic route involves the direct iodination of a protected aminophenol.

Experimental Protocol: Synthesis of 3,5-diiodo-4-aminophenol

This protocol outlines a representative synthesis of 3,5-diiodo-4-aminophenol, a foundational diiodinated aminophenol.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Anhydrous acetic acid

-

Iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent

-

Sodium bisulfite or sodium thiosulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Suitable organic solvents (e.g., ethanol, diethyl ether)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Protection of the Amino Group: The amino group of p-aminophenol is first protected to prevent unwanted side reactions during iodination. This is typically achieved by acetylation.

-

Dissolve p-aminophenol in anhydrous acetic acid.

-

Add acetic anhydride to the solution and reflux the mixture to form p-acetamidophenol (acetaminophen)[1].

-

-

Iodination:

-

Dissolve the protected p-acetamidophenol in a suitable solvent.

-

Slowly add the iodinating agent (e.g., a solution of iodine monochloride) to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Once the reaction is complete, quench any excess iodinating agent by adding a solution of sodium bisulfite or sodium thiosulfate.

-

The diiodinated intermediate is then isolated, typically by precipitation and filtration.

-

The protecting acetyl group is removed by acid or base hydrolysis. For example, the intermediate can be refluxed with hydrochloric acid to yield the hydrochloride salt of 3,5-diiodo-4-aminophenol.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent to obtain pure 3,5-diiodo-4-aminophenol.

-

Physicochemical and Toxicological Properties

The physicochemical properties and toxicological profile of diiodinated aminophenols are crucial for their application in biological systems. While comprehensive data for all derivatives is not available, the properties of the parent compound, 4-aminophenol, provide a baseline.

| Property | Value (for 4-Aminophenol) | Reference |

| Molecular Formula | C6H7NO | [2][3] |

| Molar Mass | 109.13 g/mol | [2][3] |

| Appearance | White or reddish-yellow crystals | [2] |

| Melting Point | 187.5 °C | [3] |

| Boiling Point | 284 °C | [3] |

| Solubility in water | 1.5 g/100 mL | [3] |

| log P | 0.04 | [3] |

Toxicity Data (for 4-Aminophenol):

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 375-671 mg/kg | |

| LD50 | Mouse | Oral | 400-800 mg/kg |

Note: The addition of two iodine atoms significantly increases the molecular weight and is expected to alter the lipophilicity and other physicochemical properties of the molecule, which in turn will influence its biological activity and toxicity.

Applications in Cancer Research

Diiodinated aminophenol derivatives have shown promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and survival.

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of RTK signaling is a common feature of many cancers, making them attractive targets for therapeutic intervention.[4] Diiodinated aminophenols have been investigated as potential tyrosine kinase inhibitors (TKIs). The bulky iodine atoms can facilitate strong binding interactions within the ATP-binding pocket of the kinase domain, leading to inhibition of its activity.

Caption: Inhibition of the RTK signaling pathway by a diiodinated aminophenol TKI.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6][7][8] Inducing ferroptosis in cancer cells has emerged as a promising therapeutic strategy. While the direct interaction of diiodinated aminophenols with the ferroptosis pathway is still under investigation, their potential to generate reactive oxygen species (ROS) due to the presence of the phenolic hydroxyl group could contribute to the lipid peroxidation central to this process.

Caption: Overview of the ferroptosis signaling pathway and potential influence of diiodinated aminophenols.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Diiodinated aminophenol compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the diiodinated aminophenol compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

-

Cell Fixation and Staining:

-

Gently remove the medium and fix the cells by adding cold TCA solution to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

-

Measurement and Analysis:

-

Add Tris-base solution to each well to solubilize the bound dye.

-

Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]

-

Applications in Radiopharmaceutical Chemistry

The presence of iodine atoms makes diiodinated aminophenols ideal precursors for the development of radiopharmaceuticals for both diagnostic imaging (Positron Emission Tomography - PET) and targeted radionuclide therapy. The stable iodine atoms can be replaced with radioactive isotopes of iodine, such as Iodine-124 for PET imaging or Iodine-131 for therapy.

Precursors for PET Imaging Agents

PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify physiological processes in the body. Diiodinated aminophenols can be radiolabeled with Iodine-124 (a positron emitter) to create PET tracers. These tracers can be designed to target specific biological molecules, such as receptors or enzymes that are overexpressed in diseased tissues.

Caption: General workflow for the synthesis of a diiodinated aminophenol-based PET tracer.

Experimental Protocol: Radioiodination with Iodine-124

This protocol provides a general outline for the radioiodination of a diiodinated aminophenol precursor. The specific conditions will need to be optimized for each compound.

Materials:

-

Diiodinated aminophenol precursor (e.g., a trialkylstannyl derivative for iododestannylation)

-

[¹²⁴I]Sodium iodide

-

Oxidizing agent (e.g., chloramine-T, Iodogen®)

-

Reaction buffer (e.g., phosphate buffer)

-

Quenching agent (e.g., sodium metabisulfite)

-

HPLC system for purification and analysis

-

Radiation detection equipment

Procedure:

-

Preparation:

-

Prepare a solution of the diiodinated aminophenol precursor in a suitable solvent.

-

Prepare a solution of the oxidizing agent.

-

-

Radioiodination Reaction:

-

In a shielded vial, combine the precursor solution, [¹²⁴I]sodium iodide, and the oxidizing agent in the reaction buffer.

-

Allow the reaction to proceed at room temperature or with gentle heating for a specified time (typically 5-30 minutes).

-

-

Quenching:

-

Stop the reaction by adding the quenching agent.

-

-

Purification:

-

Purify the radiolabeled compound using reverse-phase HPLC to separate it from unreacted [¹²⁴I]iodide and other impurities.

-

-

Quality Control:

-

Determine the radiochemical purity and specific activity of the final product using radio-HPLC and other appropriate analytical techniques.

-

Thyroid Hormone Analogs

Diiodinated aminophenols share structural similarities with thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). This structural resemblance suggests that they may act as agonists or antagonists at thyroid hormone receptors, potentially influencing metabolic pathways regulated by these hormones. Further research is needed to fully elucidate the interactions of diiodinated aminophenols with the thyroid hormone signaling pathway.[10]

Conclusion

Diiodinated aminophenols represent a promising class of compounds with a wide range of potential applications in drug discovery and molecular imaging. Their synthetic accessibility, coupled with the unique properties conferred by the iodine atoms, makes them valuable scaffolds for the development of novel anticancer agents, targeted radiopharmaceuticals, and probes for studying biological processes. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Further investigation into the specific molecular interactions and biological activities of diverse diiodinated aminophenol derivatives is warranted to fully realize their therapeutic and diagnostic potential.

References

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2,3-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical and physical properties of 4-Amino-2,3-diiodophenol. Due to the limited availability of experimental data for this specific compound in publicly accessible databases and scientific literature, this guide also provides information on structurally similar compounds to offer comparative insights. The calculated molecular weight and a summary of key chemical data are presented. This document is intended to support researchers and scientists in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

| Property | This compound (Calculated) | 4-Amino-2,3-dichlorophenol (Experimental) |

| Molecular Formula | C₆H₅I₂NO | C₆H₅Cl₂NO[1][2] |

| Molecular Weight | 360.92 g/mol | 178.01 g/mol [1] |

| IUPAC Name | This compound | 4-amino-2,3-dichlorophenol[1] |

| CAS Number | Not available | 39183-17-0[1] |

| SMILES | Nc1cc(I)c(I)c(O)c1 | C1=CC(=C(C(=C1N)Cl)Cl)O[1] |

Logical Relationship of Structural Analogs

The following diagram illustrates the structural relationship between the target compound, this compound, and a known, structurally similar compound, 4-Amino-2,3-dichlorophenol. This visualization helps in understanding the substitution pattern on the phenol ring.

General Experimental Workflow for Synthesis (Hypothetical)

As no specific synthesis protocols for this compound were found, a generalized hypothetical workflow for the synthesis of a di-iodinated aminophenol is presented below. This serves as a conceptual guide for researchers aiming to develop a synthetic route.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for this compound are not available in the reviewed literature. However, the following are general methodologies that would likely be employed for the synthesis and characterization of such a compound, based on standard organic chemistry practices.

4.1. General Synthesis of Halogenated Aminophenols

-

Objective: To introduce two iodine atoms onto the phenol ring of an aminophenol precursor.

-

Materials:

-

Starting Material (e.g., 4-Aminophenol)

-

Protecting Agent (e.g., Acetic Anhydride)

-

Iodinating Agent (e.g., Iodine monochloride, N-Iodosuccinimide)

-

Solvent (e.g., Acetic Acid, Dichloromethane)

-

Base (e.g., Sodium Bicarbonate, Pyridine)

-

Acid for deprotection (e.g., Hydrochloric Acid)

-

-

Protocol:

-

Protection: The amino group of the starting aminophenol is first protected to prevent side reactions during iodination. This is typically achieved by acetylation with acetic anhydride.

-

Iodination: The protected aminophenol is dissolved in a suitable solvent, and the iodinating agent is added portion-wise at a controlled temperature. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is quenched, and the organic product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography or recrystallization.

-

Deprotection: The protecting group is removed by acid or base hydrolysis to yield the final di-iodinated aminophenol.

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Protocol:

-

A standard solution of the purified compound is prepared in a suitable solvent.

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of the main component is used to calculate the purity.

-

References

An In-depth Technical Guide on the Stability and Storage of 4-Amino-2,3-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2,3-diiodophenol. Due to the limited availability of specific stability data for this compound, this document extrapolates information from structurally related compounds, including other substituted phenols, to offer best-practice guidance. The information herein is intended to support researchers and professionals in the proper handling, storage, and assessment of this compound to ensure its integrity for research and development activities.

Chemical Properties and Structure

This compound is a substituted aromatic compound with the molecular formula C₆H₅I₂NO. Its structure, featuring an amino group, a hydroxyl group, and two iodine atoms on the phenol ring, suggests potential sensitivities to light, air (oxidation), and temperature. The stability of iodinated aromatic compounds can be influenced by factors such as moisture, heat, and light, which can lead to degradation.[1]

Recommended Storage and Handling Conditions

Based on data from related aminophenol and iodinated compounds, the following storage and handling conditions are recommended to maintain the stability and purity of this compound.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Recommended Storage Temperature | Atmosphere | Light Conditions |

| This compound (Proposed) | Room Temperature or Refrigerated (2-8°C) | Inert (e.g., Argon, Nitrogen) | Keep in dark place |

| 4-Aminophenol | 15-25°C[2] | Air & Light Sensitive[3] | Protect from light |

| 4-Amino-2,3-dichlorophenol | Room Temperature[4] | Inert atmosphere[4] | Keep in dark place[4] |

| Saturated Phenol | 4°C[5] | N/A | Protect from light[5] |

Handling Precautions:

-

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[5][6]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat, must be worn.[5][7]

-

Avoid contact with skin, eyes, and clothing. Phenolic compounds can be corrosive and toxic, with the ability to be absorbed through the skin.[6][7]

-

Incompatible materials to avoid include strong oxidizing agents, reducing agents, bases, and certain metals like aluminum, copper, and brass alloys.[3][8]

Potential Degradation Pathways

The degradation of this compound is likely to occur through oxidation of the aminophenol structure and potential deiodination.

-

Oxidation: The presence of both amino and hydroxyl groups on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities, a common characteristic of aminophenol degradation. For instance, 4-aminophenol may discolor in the air.[3]

-

Dehalogenation: Iodinated aromatic compounds can undergo dehalogenation, particularly in the presence of certain catalysts or under specific environmental conditions.[9] While generally stable, the carbon-iodine bond can be cleaved under certain reductive or photolytic conditions.

Below is a conceptual diagram illustrating a potential degradation pathway.

References

- 1. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. 4-Aminophenol | 123-30-8 [chemicalbook.com]

- 4. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-Amino-2,3-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Amino-2,3-diiodophenol, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Infrared (IR) Spectroscopy for functional group identification, and Elemental Analysis for determination of elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this compound.

Quantitative Data

| Parameter | Value | Reference |

| Purity (typical) | ≥95.0% | Adapted from |

| Column | C18, 5 µm, 4.6 x 150 mm | Adapted from[1] |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Adapted from[2] |

| Flow Rate | 1.0 mL/min | Adapted from[3] |

| Detection | UV at 275 nm | Adapted from[1] |

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., Primesep 100, 5 µm, 4.6 x 150 mm)[1].

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min[3].

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 275 nm[1].

-

-

Data Analysis:

-

The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.

-

Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices. Derivatization is often required to increase the volatility of the analyte.

Quantitative Data

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | Adapted from[4] |

| Ionization Energy | 70 eV | Adapted from[4] |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Adapted from[5] |

Experimental Protocol

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature. The sample is now ready for injection.

-

-

Instrumentation:

-

A GC-MS system equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector[5].

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C[5].

-

Injection Mode: Splitless[5].

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5].

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV[4].

-

Scan Range: m/z 50-550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

The identity of this compound is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~9.5 | Singlet | 1H | Phenolic -OH |

| ¹H | ~6.8 | Doublet | 1H | Aromatic C-H |

| ¹H | ~6.5 | Doublet | 1H | Aromatic C-H |

| ¹H | ~5.0 | Broad Singlet | 2H | Amino -NH₂ |

| ¹³C | ~150 | - | - | C-OH |

| ¹³C | ~140 | - | - | C-NH₂ |

| ¹³C | ~120 | - | - | Aromatic C-H |

| ¹³C | ~115 | - | - | Aromatic C-H |

| ¹³C | ~90 | - | - | C-I |

| ¹³C | ~85 | - | - | C-I |

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 500 MHz)[6].

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Logical Relationship Diagram

Caption: Logical relationships in NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3400-3200 | Strong, Broad | O-H and N-H stretching | Adapted from[6] |

| 3050-3000 | Medium | Aromatic C-H stretching | Adapted from[6] |

| 1620-1580 | Strong | N-H bending and C=C stretching | Adapted from[6] |

| 1500-1400 | Medium | Aromatic C=C stretching | Adapted from[6] |

| 1300-1200 | Strong | C-O stretching (phenol) | Adapted from[6] |

| 850-750 | Strong | C-H out-of-plane bending | Adapted from[6] |

| 600-500 | Medium | C-I stretching |

Experimental Protocol

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer[6].

-

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the KBr pellet.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Experimental Workflow

Caption: Workflow for FT-IR analysis of this compound.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and iodine in this compound, which is crucial for confirming its empirical formula.

Theoretical Elemental Composition for C₆H₅I₂NO

| Element | Symbol | Atomic Mass | Theoretical % |

| Carbon | C | 12.01 | 19.97 |

| Hydrogen | H | 1.01 | 1.40 |

| Iodine | I | 126.90 | 70.31 |

| Nitrogen | N | 14.01 | 3.88 |

| Oxygen | O | 16.00 | 4.43 |

Experimental Protocol

-

Sample Preparation:

-

Provide a pure, dry sample (typically 2-5 mg) of this compound.

-

-

Instrumentation:

-

A CHN analyzer for carbon, hydrogen, and nitrogen content.

-

A separate method, such as titration or ICP-MS, is required for iodine determination.

-

-

Data Analysis:

-

Compare the experimentally determined percentages of each element with the theoretical values. The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.

-

Logical Relationship Diagram

Caption: Logical flow for confirming the empirical formula via elemental analysis.

References

- 1. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Analysis of 4-Amino-2,3-diiodophenol

Introduction

4-Amino-2,3-diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound. The protocols are intended for researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of substituent effects on the phenol ring, drawing comparisons from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |

| H-6 | 6.5 - 6.9 | Doublet | 8.0 - 9.0 |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | N/A |

| -OH | 8.5 - 9.5 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-I) | 85 - 95 |

| C-3 (C-I) | 90 - 100 |

| C-4 (C-NH₂) | 140 - 145 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (-OH and -NH₂).

-

Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL in DMSO-d₆.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Temperature: 298 K

-

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 180 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Temperature: 298 K

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR before Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the proposed signaling pathways for the structural assignment.

Application Notes and Protocols for Mass Spectrometry of 4-Amino-2,3-diiodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and practical guidance for the mass spectrometric analysis of 4-Amino-2,3-diiodophenol. Due to the limited availability of direct mass spectrometry data for this specific compound, this application note leverages data from structurally analogous compounds, including 4-aminophenol, 4-amino-2-iodophenol, and 4-amino-2,3-dichlorophenol, to predict fragmentation patterns and establish robust analytical protocols. The methodologies outlined herein are intended to serve as a comprehensive starting point for researchers developing quantitative and qualitative assays for this compound in various matrices.

Predicted Mass Spectrometry Data

The accurate mass of this compound (C₆H₅I₂NO) is a critical parameter for its characterization. Based on its elemental composition, the predicted mass-to-charge ratios (m/z) for the parent ion and its isotopes, as well as for potential fragment ions, are summarized below. These predictions are foundational for method development in high-resolution mass spectrometry.

Table 1: Predicted m/z Values for Isotopologues of [M+H]⁺ Ion of this compound

| Isotopologue Formula | Predicted m/z | Relative Abundance (%) |

| C₆H₆I₂NO⁺ | 361.8530 | 100.00 |

| ¹³CC₅H₆I₂NO⁺ | 362.8563 | 6.58 |

| C₆H₅D I₂NO⁺ | 362.8593 | 0.09 |

| C₆H₆I₂N¹⁵O⁺ | 362.8500 | 0.37 |

| C₆H₆I₂NO¹⁷⁺ | 361.8574 | 0.04 |

Table 2: Predicted Fragmentation Pattern and m/z of Major Fragment Ions of this compound

| Proposed Fragment | Predicted m/z | Description of Neutral Loss |

| [M+H-I]⁺ | 234.9494 | Loss of an iodine radical |

| [M+H-2I]⁺ | 108.0444 | Loss of two iodine radicals |

| [M+H-CO]⁺ | 333.8581 | Loss of carbon monoxide |

| [M+H-NH₃]⁺ | 344.8373 | Loss of ammonia |

| [C₅H₄INO]⁺ | 232.9338 | Loss of HI and CH₃ |

Experimental Protocols

The following protocols are recommended for the analysis of this compound and are based on established methods for similar halogenated aromatic compounds.

Sample Preparation

A generic sample preparation protocol is outlined below. The actual procedure may require optimization based on the sample matrix.

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serial Dilutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Spike: For quantitative analysis in complex matrices (e.g., plasma, tissue homogenate), spike the matrix with known concentrations of the analyte.

-

Extraction (for complex matrices):

-

Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Liquid-Liquid Extraction: Acidify the sample with 0.1 M HCl and extract twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Table 3: Recommended LC-MS Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 350 °C |

| Source Temperature | 120 °C |

| Collision Gas | Argon |

| Collision Energy | 10-40 eV (optimized for fragmentation) |

| MS Scan Range | m/z 50-500 |

| MS/MS Transitions | Monitor for predicted fragments (see Table 2) |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS.

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation cascade of the protonated this compound molecule.

Application Note: HPLC Purification of 4-Amino-2,3-diiodophenol

Introduction

4-Amino-2,3-diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[1][2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purification of this compound. The methodology presented provides a reliable protocol for isolating the target compound from reaction mixtures and impurities.

The separation of halogenated aromatic compounds by RP-HPLC is influenced by their hydrophobicity.[1] The presence of iodo- and amino- functional groups on the phenol ring necessitates careful optimization of mobile phase conditions to achieve efficient separation and good peak symmetry. The use of an acidic modifier in the mobile phase is often employed to suppress the ionization of the amino group, leading to improved peak shape.[3][4]

Experimental Protocol

This protocol outlines the preparation of the sample and the HPLC methodology for the purification of this compound.

1. Sample Preparation

-

Dissolution: Accurately weigh the crude this compound sample. Dissolve the sample in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point. The final concentration should be approximately 1-5 mg/mL.

-

Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

The following parameters were established for the purification of this compound on a standard preparative HPLC system.

| Parameter | Value |

| HPLC System | Preparative HPLC with UV-Vis Detector |

| Column | C18, 250 x 10 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 4.0 mL/min |

| Injection Volume | 500 µL |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

3. Post-Purification Processing

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified solid product.

-

Purity Analysis: Re-analyze a small portion of the purified product using analytical HPLC to confirm its purity.

Data Presentation

The purification process was monitored, and the results are summarized in the table below. The retention time of the main product and a common impurity are presented, along with the purity of the compound before and after purification.

| Compound | Retention Time (min) | Purity (Crude Sample) | Purity (After Purification) |

| This compound | 12.5 | 85% | >98% |

| Impurity 1 | 9.8 | 10% | <0.5% |

| Impurity 2 | 15.2 | 5% | <0.5% |

Experimental Workflow

The overall workflow for the HPLC purification of this compound is depicted in the following diagram.

Caption: Workflow for the purification of this compound.

The described reverse-phase HPLC method provides an effective means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for excellent separation of the target compound from common impurities. The protocol is scalable for preparative purposes and yields a final product with high purity, suitable for further applications in research and development. The principles of this method can also be adapted for the purification of other similar halogenated aromatic compounds.[5][6]

References

- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Amino-2,3-diiodophenol as a Chemical Intermediate

Introduction